2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. This core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential candidate for antimicrobial therapy .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[1,2,4]-triazolo-[3,4-b][1,3,4]-thiadiazole: Another compound with a triazolothiadiazole core, studied for its fungicidal properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: A class of compounds with similar core structures, investigated for their potential as enzyme inhibitors and antimicrobial agents.
Uniqueness
What sets 2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit shikimate dehydrogenase with high specificity makes it a promising candidate for further development in antimicrobial research .
Properties
Molecular Formula |
C20H19N5O2S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-13-3-9-17(10-4-13)27-12-18(26)21-11-15-5-7-16(8-6-15)19-24-25-14(2)22-23-20(25)28-19/h3-10H,11-12H2,1-2H3,(H,21,26) |
InChI Key |
HVYHTQZCQSMFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origin of Product |
United States |
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